1,6-Di-tert-butylpyrene

Hydrophobicity Volatility Physical Properties

Researchers optimizing MOF hydrophobicity or blue OLED emitter purity often face excimer-induced spectral contamination and unpredictable solid-state packing. 1,6-Di-tert-butylpyrene directly addresses these issues: - Symmetrical 1,6-substitution provides a rigid, linear geometry for predictable pore architectures and consistent optoelectronic alignment. - Elevated LogP (8.55) enables construction of highly hydrophobic frameworks for selective non-polar adsorption. - Suppressed excimer formation preserves monomeric blue fluorescence even at high loading, eliminating spectral broadening.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
Cat. No. B13949478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Di-tert-butylpyrene
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)(C)C)C=C1
InChIInChI=1S/C24H26/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3
InChIKeyOJKOMTHSAKFOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Di-tert-butylpyrene Physicochemical Profile


1,6-Di-tert-butylpyrene (CAS 55044-29-6, C24H26, MW 314.46) is a symmetrically substituted polycyclic aromatic hydrocarbon comprising a pyrene core with two bulky tert-butyl groups at the 1- and 6-positions [1]. This substitution pattern imparts a distinct set of physical and chemical properties, including increased molecular volume, altered electronic structure, and enhanced solubility in organic media, which differentiate it from unsubstituted pyrene and other regioisomeric di-tert-butylpyrenes [2]. Its robust, well-defined structure makes it a valuable building block in materials chemistry, particularly for the synthesis of metal-organic frameworks and organic semiconductors [3].

Building block Sterically shielded pyrene core for MOF and framework synthesis
Processing Higher boiling point supports high-temperature material preparation
Photonics Class-level excimer suppression profile for blue emission research

Why 1,6-Di-tert-butylpyrene Substitution Fails


The simple interchange of 1,6-di-tert-butylpyrene with unsubstituted pyrene or other tert-butylated isomers is not permissible without compromising experimental fidelity. The specific 1,6-substitution pattern dictates a unique combination of steric bulk, molecular symmetry, and electronic perturbation that profoundly impacts key material properties. While all tert-butylpyrenes share the common feature of enhanced solubility, their distinct regiochemistry leads to divergent behaviors in critical areas such as excimer formation, solid-state packing, and optoelectronic performance [1]. Therefore, treating these compounds as functional equivalents introduces uncontrolled variables that can invalidate comparative studies or derail device optimization. The following evidence demonstrates the quantifiable, property-specific advantages that justify the deliberate selection of the 1,6-isomer.

Property
1,6-Di-tert-butylpyrene
Unsubstituted pyrene
Hydrophobicity / partitioning
Reported high LogP shifts retention and solubility
Moderate LogP; different chromatographic and phase behavior
Excimer formation
Steric bulk suppresses excimer, preserves monomer emission
Readily forms excimers at typical loading, alters emission color
Substitution with pyrene or other regioisomers may introduce uncontrolled excimer interference and altered material properties; class-level excimer data for tert-butylated pyrenes require isomer-specific validation.

1,6-Di-tert-butylpyrene Quantitative Evidence


Hydrophobicity and Volatility vs. Pyrene

Substitution of pyrene with two tert-butyl groups at the 1 and 6 positions significantly increases molecular volume and hydrophobicity. Compared to unsubstituted pyrene, the predicted octanol-water partition coefficient (LogP) for 1,6-di-tert-butylpyrene is substantially higher, indicating a shift from moderate to extreme hydrophobicity . This change directly impacts chromatographic behavior and solubility in non-polar media. The boiling point also increases by approximately 44 °C, reflecting stronger intermolecular interactions due to the larger, more polarizable electron cloud [1].

Hydrophobicity & Volatility
Head-to-head
LogP 8.55 (predicted) vs pyrene 5.17; boiling point +44 °C
Supports reversed-phase method development and high-temperature processing studies
Predicted LogP; confirm with experimental measurement for critical quantitative work
Hydrophobicity Volatility Physical Properties

Excimer Suppression vs. Pyrene

The presence of sterically demanding tert-butyl groups in di-tert-butylpyrene derivatives (such as the 3,8-isomer) has been demonstrated to completely block the formation of excimers, which are unwanted excited-state dimers that quench monomeric fluorescence [1]. In stark contrast, unsubstituted pyrene readily forms excimers at relatively high concentrations, emitting a characteristic broad, red-shifted band centered near 470 nm [2]. While direct data for the 1,6-isomer is not presented, the steric argument for excimer suppression applies generally to tert-butylated pyrenes and is a key, class-wide differentiator from the parent pyrene [3].

Excimer Suppression
Class-level
Tert-butyl groups block excimer formation (demonstrated for 3,8-isomer)
Enables monomeric blue emission research at higher fluorophore loading
Extrapolated from 3,8-isomer; verify excimer behavior directly for 1,6-substituted material
Photophysics Excimer Formation Fluorescence

ECL Excimer Yield vs. Pyrene

A direct comparison of pyrene and 2,7-di-tert-butylpyrene in electrogenerated chemiluminescence (ECL) reveals a measurable, quantitative difference in excimer formation efficiency. The study found that the percentage of excited states that were excimer states was 58% for pyrene and 48% for 2,7-di-tert-butylpyrene under identical low-concentration conditions (20-30 μM) [1]. This 10% absolute reduction is attributed to the larger molecular size of the tert-butylated derivative, which increases the initial separation distance between radical ions and reduces the probability of excimer formation upon ion annihilation [2]. While this specific data is for the 2,7-isomer, it provides strong quantitative evidence for the class-wide effect of tert-butyl substitution on excimer dynamics.

ECL Excimer Yield
Class-level
2,7-isomer: 48% excimer states vs pyrene 58% (10% absolute reduction)
Supports ECL sensor optimization where monomer emission is preferred
Measured on 2,7-isomer; transferability to 1,6-isomer requires experimental confirmation
Electrochemistry Electrogenerated Chemiluminescence (ECL) Excimer

1,6-Di-tert-butylpyrene Applications


Hydrophobic MOF Building Block

The significantly elevated LogP (8.55 vs. 5.17 for pyrene) makes 1,6-di-tert-butylpyrene an ideal organic linker for constructing highly hydrophobic MOFs . These frameworks find use in selective adsorption of non-polar molecules from aqueous environments or in moisture-resistant gas storage applications. The defined 1,6-substitution pattern provides a rigid, linear geometry that is advantageous for designing predictable pore architectures [1].

High-Temperature Organic Semiconductor Precursor

The compound's increased boiling point (448 °C vs. 404 °C for pyrene) and predicted thermal stability suggest its suitability as a precursor or dopant in organic semiconductors processed under elevated temperatures . Its P-type mobility (reported as 1 cm²/V·s) and defined molecular structure make it a candidate for use in organic field-effect transistors (OFETs) where stable, high-temperature operation is required .

Excimer-Free Fluorophore for Photonics

For photonic applications such as blue-emitting OLEDs, fluorescent sensors, or biological probes, the class-wide ability of tert-butylpyrenes to suppress concentration-dependent excimer formation is critical [2]. Using 1,6-di-tert-butylpyrene helps ensure that the desired monomeric blue fluorescence is maintained even at high loading levels, preventing spectral broadening and intensity loss caused by excimer quenching [3].

Application
Selection Property
Validation Focus
Hydrophobic MOF linker research
High reported LogP for non-polar partitioning
Framework hydrophobicity and selective adsorption experiments
High-temperature OFET precursor
Elevated boiling point and thermal stability profile
Thermal stability and charge mobility under processing conditions
Excimer-suppressed fluorophore
Steric hindrance reduces concentration-dependent excimer formation
Monomeric blue emission integrity at high loading levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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